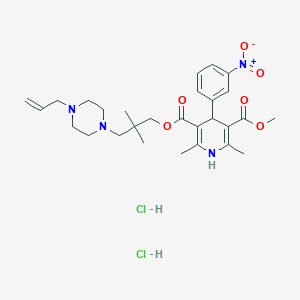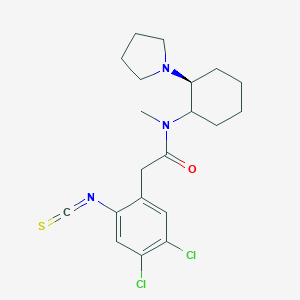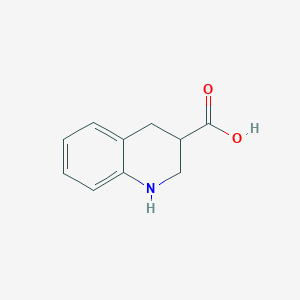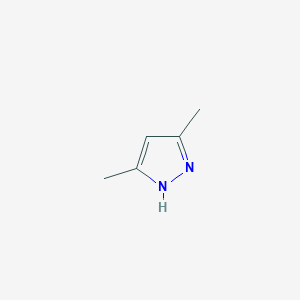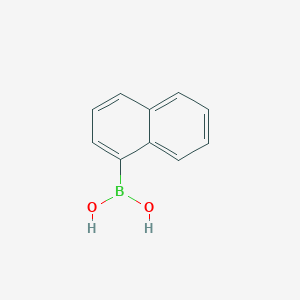
4,4'-Dibromodiphenyl-D8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dibromodiphenyl-D8 is the deuterium labeled 4’,4-Dibromobiphenyl . It is commonly used as fire retardants and plasticizers . It also has applications in gas chromatography and liquid chromatography analysis .
Synthesis Analysis
The synthesis of 4,4’-Dibromobiphenyl involves the bromination of biphenyl in a reaction medium containing at least one strong acid having a pKa of at most 4 . This process permits the attainment, at ambient temperature, of yields that can be in excess of 85% .Molecular Structure Analysis
The molecular formula of 4,4’-Dibromodiphenyl-D8 is C12D8Br2 . Its average mass is 320.049 Da and its monoisotopic mass is 317.949463 Da .Chemical Reactions Analysis
The degradation of 4,4’-dibromobiphenyl, through a photoelectrocatalytic process, was studied . Additionally, BDE 15 can be effectively transformed through the reaction mediated by LiP .Physical And Chemical Properties Analysis
4,4’-Dibromodiphenyl-D8 is a solid with a boiling point of 355-360 °C and a melting point of 163-165 °C . Its SMILES string is Brc1ccc(cc1)-c2ccc(Br)cc2 .Aplicaciones Científicas De Investigación
Photoelectrocatalytic Degradation
The degradation of 4,4′-dibromobiphenyl, through a photoelectrocatalytic process, has been studied . This process could be used to break down the compound in environmental settings or waste treatment facilities.
Transformation by Lignin Peroxidase
4,4′-Dibromodiphenyl-D8 can be transformed by lignin peroxidase (LiP), an extracellular enzyme produced by certain white rot fungi . This transformation could be used to degrade the compound in soil or other environments where these fungi are present.
Study of Hydroxylated Derivatives
The structurally related hydroxylated polybrominated diphenyl ether (PBDE) like hydroxylated 4,4′-dibromodiphenyl ether widely occur in precipitation, surface water, and biotic media . The origins of hydroxylated PBDEs (OH-PBDEs) are of particular interest due to their greater toxic potencies than the corresponding PBDEs .
Toxicity Studies
Due to the potential toxicity of 4,4’-Dibromodiphenyl-D8 and its derivatives, it can be used in studies to understand the effects of these compounds on biological systems .
Environmental Monitoring
4,4’-Dibromodiphenyl-D8 can be used as a marker in environmental monitoring studies due to its persistence and potential for bioaccumulation .
Chemical Synthesis
4,4’-Dibromodiphenyl-D8 can be used as a starting material in the synthesis of other brominated compounds .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4,4’-Dibromodiphenyl-D8 is the Aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
4,4’-Dibromodiphenyl-D8 interacts with its target, the Aryl hydrocarbon receptor, by binding to it . This binding triggers a series of changes in the receptor, which can lead to various downstream effects .
Biochemical Pathways
It has been observed that this compound can be transformed by lignin peroxidase (lip), an extracellular enzyme produced by certain white rot fungus . This transformation leads to the production of two different mono-OH-dibromodiphenyl ethers .
Pharmacokinetics
It is known that the compound is solid at room temperature, with a boiling point of 355-360 °c and a melting point of 163-165 °c . These properties may impact the compound’s bioavailability.
Result of Action
It has been observed that the compound can be effectively transformed by lignin peroxidase, leading to the production of two different mono-oh-dibromodiphenyl ethers . These transformation products may have different properties and effects compared to the original compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Dibromodiphenyl-D8. For instance, the presence of natural organic matter (NOM) has been found to impair the enhancement effect of veratryl alcohol (VA) on lignin peroxidase performance . This suggests that the compound’s action can be influenced by the presence of other substances in the environment .
Propiedades
IUPAC Name |
1-bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJQYILBCQPYBI-PGRXLJNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Br)[2H])[2H])[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016849 |
Source


|
| Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |
CAS RN |
80523-79-1 |
Source


|
| Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

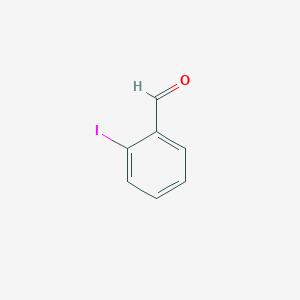
![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
